molecular formula C9H17NO3 B13543523 Isobutyryl-l-valine

Isobutyryl-l-valine

Cat. No.: B13543523
M. Wt: 187.24 g/mol
InChI Key: MNBMMCWNGWCVPX-ZETCQYMHSA-N
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Description

Isobutyryl-L-valine is a chemically modified derivative of the essential branched-chain amino acid L-valine (CAS 72-18-4) . In its structure, the amino group of valine is acylated with an isobutyryl group (a branched three-carbon chain: (CH₃)₂CHCO-).

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-methylpropanoylamino)butanoic acid

InChI

InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

MNBMMCWNGWCVPX-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyryl-l-valine typically involves the reaction of valine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Valine+Isobutyryl chlorideThis compound+HCl\text{Valine} + \text{Isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} Valine+Isobutyryl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer higher yields and greater specificity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isobutyryl-l-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the isobutyryl group to other functional groups.

    Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acylation reactions often involve reagents like acyl chlorides or anhydrides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

There seems to be some confusion in your request, as you've asked for information on "Isobutyryl-l-valine," but the search results primarily discuss L-Valine and Isobutyryl-CoA dehydrogenase deficiency, which is related to the metabolism of valine. There is no mention of "this compound" itself in the provided search results. Therefore, the following information will focus on the applications, metabolism, and medical significance of L-Valine, as well as disorders related to its metabolism.

Metabolism of L-Valine

L-Valine, like other branched-chain amino acids, is not synthesized by animals and must be obtained through diet . The daily requirement for adults is approximately 4 mg/kg of body weight . In plants and bacteria, L-Valine is synthesized from pyruvic acid through a pathway that also leads to leucine . This process involves several enzymes, including Acetolactate synthase, Acetohydroxy acid reductase, Dihydroxyacid dehydratase, and Valine aminotransferase . The catabolism of L-Valine begins with the removal of the amino group by transamination, resulting in alpha-ketoisovalerate, which is then converted to isobutyryl-CoA and further processed into succinyl-CoA that enters the citric acid cycle .

Medical Significance of L-Valine

L-Valine is associated with insulin resistance, as higher levels are found in the blood of diabetic mice, rats, and humans . Studies in mice have shown that a valine-deprived diet can improve insulin sensitivity and lower blood glucose levels, while a diet with reduced levels of L-Valine and other branched-chain amino acids can reduce adiposity and improve insulin sensitivity in obese, insulin-resistant mice . Dietary L-Valine is also essential for the self-renewal of hematopoietic stem cells (HSC), with dietary restriction leading to the depletion of long-term repopulating HSC in mouse bone marrow .

Isobutyryl-CoA Dehydrogenase Deficiency

Mechanism of Action

The mechanism of action of isobutyryl-l-valine involves its incorporation into metabolic pathways where it undergoes enzymatic transformations. The compound is first converted to isobutyryl-CoA, which then participates in various biochemical reactions. The molecular targets and pathways involved include:

    Branched-Chain Amino Acid Metabolism: this compound is metabolized through pathways similar to those of valine, leading to the formation of intermediates like isobutyryl-CoA.

    Protein Synthesis: The compound can be incorporated into proteins, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogues: Butyryl and Valeryl Derivatives

Isobutyryl-L-valine belongs to a class of N-acylated valine derivatives. Key structural analogues include:

Compound Acyl Group Structure Branching Molecular Weight* Key Features
This compound (CH₃)₂CHCO- Branched ~189.2 g/mol Enhanced steric hindrance; potential resistance to enzymatic hydrolysis
N-Butyryl-L-valine CH₃(CH₂)₂CO- Linear ~189.2 g/mol Higher flexibility; increased hydrophobicity compared to isobutyryl variant
N-Valeryl-L-valine CH₃(CH₂)₃CO- Linear ~203.2 g/mol Longer acyl chain; may improve lipid solubility and sustained release

*Molecular weights estimated based on valine (117.15 g/mol) and acyl group additions.

Key Structural Differences :

  • Chain Length : Valeryl’s longer chain increases lipophilicity, which could enhance tissue penetration but may also affect solubility .
Physicochemical Properties
  • Lipophilicity: this compound’s logP (octanol-water partition coefficient) is expected to be higher than L-valine due to the hydrophobic isobutyryl group. However, its logP may be lower than N-valeryl-L-valine, which has a longer acyl chain .
  • Solubility : The branched isobutyryl group may reduce aqueous solubility compared to unmodified valine but improve miscibility in organic solvents, a critical factor in formulation design .
Stability and Degradation Profiles
  • Degradation Pathways : Linear acyl groups (e.g., butyryl) are more prone to hydrolysis under physiological conditions, generating free valine and carboxylic acid byproducts. Isobutyryl’s branching could slow hydrolysis, as seen in valsartan-related compounds, where structural analogs degrade into tetrazole-containing biphenyl derivatives under stress conditions .
  • Regulatory Considerations : The U.S. FDA emphasizes stringent control over degradation products in injectable formulations (e.g., propofol and leuprolide acetate), suggesting that this compound’s stability profile would require rigorous validation if used in pharmaceuticals .

Biological Activity

Isobutyryl-l-valine is a derivative of the branched-chain amino acid L-valine, characterized by the addition of an isobutyryl group. This modification enhances its biochemical properties and biological activity, particularly in metabolic pathways related to protein synthesis and energy metabolism. This article explores the biological activity of this compound, including its effects on metabolic enzymes, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃NO₂, comprising seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its structural relationship with L-valine plays a crucial role in its biological functions.

Key Features:

  • Chemical Formula: C₇H₁₃NO₂
  • Molecular Weight: 143.18 g/mol
  • Functional Groups: Contains an amine group (-NH₂) and a carboxylic acid group (-COOH), which contribute to its reactivity.

Biological Activity

This compound exhibits significant biological activity due to its influence on various metabolic pathways:

  • Protein Synthesis: As a derivative of L-valine, this compound is involved in protein synthesis, which is essential for muscle recovery and growth.
  • Energy Metabolism: It may enhance energy metabolism by influencing insulin sensitivity and muscle metabolism. Higher levels of branched-chain amino acids (BCAAs) like L-valine have been associated with improved exercise performance and recovery.
  • Enzymatic Inhibition: Research suggests that this compound can inhibit certain mitochondrial enzymatic reactions involved in ornithine and glutamate metabolism, indicating potential roles in metabolic regulation.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesUnique Properties
L-ValineNon-polar branched-chain amino acidEssential for protein synthesis
Isovaleryl-L-ValineContains an isovaleryl groupImpacts energy metabolism
LeucineAnother branched-chain amino acidPlays a role in muscle protein synthesis
IsoleucineSimilar structure with different side chainImportant for hemoglobin production

This compound's unique isobutyryl modification may enhance its solubility and bioavailability compared to other derivatives.

Case Studies

Several case studies highlight the clinical significance of this compound:

  • Isobutyryl-CoA Dehydrogenase Deficiency (IBDD): A notable case involved a 13-month-old girl diagnosed with IBDD after developing hypoglycemic encephalopathy. The diagnosis was confirmed through elevated C4-carnitine levels, indicating disrupted valine metabolism. This case emphasizes the importance of monitoring branched-chain amino acid levels in metabolic disorders .
  • Metabolic Effects in Rodents: Research indicates that L-valine stimulates GLP-1 secretion in rodents, suggesting that this compound may have similar effects due to its structural relationship with L-valine. This stimulation occurs through ATP-sensitive potassium channels and voltage-gated calcium channels .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound:

  • Insulin Sensitivity: Higher levels of branched-chain amino acids have been linked to improved insulin sensitivity, which could be beneficial for metabolic health.
  • Muscle Recovery: Increased availability of BCAAs during exercise has been associated with reduced fatigue and enhanced recovery post-exercise.

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